5-Fluoro-2-[(oxan-4-yl)methoxy]aniline
CAS No.:
Cat. No.: VC16203600
Molecular Formula: C12H16FNO2
Molecular Weight: 225.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16FNO2 |
|---|---|
| Molecular Weight | 225.26 g/mol |
| IUPAC Name | 5-fluoro-2-(oxan-4-ylmethoxy)aniline |
| Standard InChI | InChI=1S/C12H16FNO2/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2 |
| Standard InChI Key | IHWKSUKDVCXXHV-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1COC2=C(C=C(C=C2)F)N |
Introduction
5-Fluoro-2-[(oxan-4-yl)methoxy]aniline is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and an oxan-4-yl substituent attached to an aniline structure. This compound has garnered significant interest due to its potential applications in medicinal chemistry and materials science. The molecular formula for this compound is C12H16FNO2, with a molecular weight of approximately 225.26 g/mol .
Synthesis and Chemical Reactions
The synthesis of 5-Fluoro-2-[(oxan-4-yl)methoxy]aniline typically involves several key steps, including nitration and deprotection processes. Concentrated sulfuric acid is often used for nitration, while appropriate solvents are selected for deprotection.
This compound can participate in several chemical reactions typical for aromatic amines, expanding its utility in synthesizing more complex organic molecules. The specific reaction pathways depend on conditions such as temperature, solvent choice, and catalyst presence.
Biological Activity and Potential Applications
While specific biochemical pathways affected by 5-Fluoro-2-[(oxan-4-yl)methoxy]aniline are not well-documented, compounds with similar structures often interact with biological targets such as enzymes or receptors involved in metabolic processes. Further research is necessary to elucidate its exact mechanism of action in biological systems.
Potential Applications:
-
Medicinal Chemistry: Potential use in drug discovery due to its unique structural features.
-
Materials Science: Applications in developing new materials with specific properties.
Safety and Handling
5-Fluoro-2-[(oxan-4-yl)methoxy]aniline belongs to the GHS07 hazard class, indicating it may be harmful if swallowed and can cause skin irritation. Proper handling and safety precautions are essential when working with this compound.
Data Table: Key Information on 5-Fluoro-2-[(oxan-4-yl)methoxy]aniline
| Property | Description |
|---|---|
| Molecular Formula | C12H16FNO2 |
| Molecular Weight | Approximately 225.26 g/mol |
| CAS Number | 656830-26-1 |
| Chemical Class | Aromatic Amines |
| Potential Applications | Medicinal Chemistry, Materials Science |
| Hazard Class | GHS07 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume